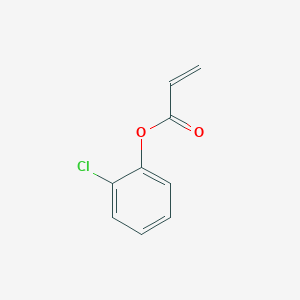









|
REACTION_CXSMILES
|
C(OC1C=CC([Cl:12])=CC=1)(=O)C=C.[C:13]([O-:26])(=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CCCCCC.[C:27]([O-:40])(=O)[CH2:28][CH2:29]CCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:27]([O:26][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[Cl:12])(=[O:40])[CH:28]=[CH2:29] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
|
Name
|
solution
|
|
Quantity
|
0.017 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diisocyanate
|
|
Quantity
|
0.2519 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A solution was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
terminated polypropylene glycol (MW=2471), 0.047 g α,ω-dihydroxypolypropylene glycol (MW=425), 0.051 g 4-chlorophenyl acrylate, and 0.00063 g Ciba CGI-784 (photoinitiator)
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was thoroughly mixed
|
|
Type
|
CUSTOM
|
|
Details
|
a step polymerization of the isocyanate groups with the hydroxyl groups
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC1=C(C=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |